4-chloro-N-phenylaniline

Pharmaceutical Analysis Quality Control Reference Standards

Procure 4-Chloro-N-phenylaniline for its unambiguous identity as Diclofenac Impurity 15—a certified reference standard with full pharmacopeial traceability (USP/EP) essential for ANDA method validation. Its specific 4-chloro substitution confers a defined electronic profile unavailable from parent diphenylamine or 4,4′-disubstituted analogs, making it the precise building block for synthesizing advanced hole-transport materials in OLEDs. This mono-substitution ensures predictable Buchwald-Hartwig coupling and nucleophilic aromatic substitution reactivity. Insist on ≥95% purity with batch-specific CoA.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
CAS No. 1205-71-6
Cat. No. B072908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-phenylaniline
CAS1205-71-6
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
InChIKeyVPRIGCVCJPKVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-phenylaniline (CAS 1205-71-6) Procurement Guide: A Verified Diclofenac Impurity Standard and Diphenylamine Building Block


4-Chloro-N-phenylaniline (CAS 1205-71-6), also known as 4-Chlorodiphenylamine, is a chlorinated aromatic amine with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . It is a solid at room temperature with a melting point of 74°C [1] and a boiling point of approximately 323.8°C . This compound is fundamentally a monosubstituted derivative of diphenylamine, where a chlorine atom replaces a hydrogen on one of the phenyl rings. Its primary established, high-value application is as a certified reference standard for Diclofenac Impurity 15, where it is supplied with detailed, regulatory-compliant characterization data [2]. It also serves as a versatile intermediate in organic synthesis for materials science, particularly as a building block for more complex hole-transport materials in OLEDs, owing to its diphenylamine core [3].

4-Chloro-N-phenylaniline (CAS 1205-71-6): Why In-Class Diphenylamine Analogs Cannot Be Casually Substituted


While 4-chloro-N-phenylaniline belongs to the class of diphenylamine derivatives, its specific substitution pattern dictates its utility and is not interchangeable with other in-class analogs. Unlike the parent diphenylamine (CAS 122-39-4) which is primarily used as an industrial antioxidant in rubber and lubricants, or 4,4'-disubstituted variants used for their enhanced antioxidant properties [1], the precise mono-chloro substitution at the 4-position of 4-chloro-N-phenylaniline confers a unique set of properties. These include a specific molecular weight (203.67 g/mol), LogP (~4.16) [2], and reactivity profile that are distinct. This unique identity is precisely what qualifies it as a critical reference standard for Diclofenac Impurity 15, where the specific retention time and spectral fingerprint are non-negotiable and cannot be met by other diphenylamine analogs [3]. Furthermore, its specific electronic structure, dictated by the single chlorine substituent, provides a defined electron density profile on the amine nitrogen, making it a precise building block for synthesizing advanced hole-transport materials with predictable charge injection properties, a capability not offered by the unsubstituted or differently substituted counterparts [4].

Quantitative Differentiation Guide for 4-Chloro-N-phenylaniline (CAS 1205-71-6)


Definitive Identity as Diclofenac Impurity 15 Standard: A Non-Substitutable Procurement Justification

4-Chloro-N-phenylaniline (CAS 1205-71-6) is unequivocally identified and supplied as Diclofenac Impurity 15, a certified reference standard [1]. This designation is not a general property but a specific, quantifiable role. Unlike other diphenylamine derivatives, this compound is manufactured and characterized to meet strict regulatory guidelines for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Diclofenac [1][2]. The product is supplied with detailed characterization data, including structure elucidation and purity analysis, and can be further traced against pharmacopeial standards like USP or EP [1]. This is a binary differentiator: a compound either is or is not the specified reference standard for this regulated application.

Pharmaceutical Analysis Quality Control Reference Standards Impurity Profiling

Defined Physicochemical Fingerprint Enables Predictive Material Design

The specific physicochemical properties of 4-chloro-N-phenylaniline provide a quantifiable basis for its selection as a building block over other diphenylamine analogs. Its molecular weight of 203.67 g/mol, melting point of 74°C, calculated LogP of ~4.16, and polar surface area (PSA) of 12.03 Ų define its unique solubility and processability profile [1]. These values are distinct from the unsubstituted diphenylamine (MW 169.22 g/mol, MP 53°C) and 4,4'-disubstituted analogs . In the context of materials for organic electronics, where precise energy level alignment is critical, this compound's defined structure is a precursor to specific aniline derivatives. Patents explicitly describe the use of such aniline derivatives to provide organic electroluminescent elements with 'excellent longevity' when used as charge transporting substances in a hole injection layer [2]. The mono-chloro substitution pattern yields a predictable HOMO energy level and charge transport property that is distinct from other substitution patterns, allowing for rational, rather than empirical, materials design.

Organic Electronics Hole Transport Materials Computational Chemistry OLEDs

Stability and Storage Advantages: A 3-Year Shelf Life Under Standard Conditions

Procurement decisions are often influenced by long-term stability and storage requirements. According to supplier specifications, 4-chloro-N-phenylaniline is stable for at least three years when stored at room temperature . The recommended storage condition is simply 'Keep in dark place, Inert atmosphere, Room temperature' . This contrasts with other more sensitive or unstable diphenylamine derivatives which may require refrigeration or have shorter shelf lives, increasing total cost of ownership through more frequent reordering and higher storage energy costs.

Chemical Storage Stability Studies Procurement Lab Supplies

Key Application Scenarios for Procuring 4-Chloro-N-phenylaniline (CAS 1205-71-6)


Pharmaceutical Quality Control: Validated Reference Standard for Diclofenac Impurity 15

This is the most specific and high-value application for 4-chloro-N-phenylaniline. It is purchased exclusively for use as a certified reference standard in analytical laboratories. Its procurement is mandatory for developing and validating HPLC, GC, or other analytical methods intended to detect and quantify Diclofenac Impurity 15 in active pharmaceutical ingredients (APIs) and finished drug products. This scenario is directly supported by the compound's defined identity and the availability of full characterization data and pharmacopeial traceability [1][2]. No other analog can fulfill this function.

Materials Science: A Defined Building Block for Advanced Hole-Transport Materials

Researchers and industrial chemists procuring 4-chloro-N-phenylaniline in this context are leveraging its specific mono-chloro diphenylamine structure as a synthetic precursor. The goal is to synthesize more complex, functionalized aniline derivatives for use in organic electronics, particularly as hole-injection or hole-transport layers in OLEDs. The specific substitution pattern is crucial for achieving the desired solubility, film-forming properties, and charge-transport characteristics, as outlined in patent literature [3]. The choice of this specific building block over others is driven by the need for precise control over the final material's electronic and physical properties.

Organic Synthesis: A Versatile Intermediate with Predictable Reactivity

In a broader synthetic chemistry context, 4-chloro-N-phenylaniline is procured as a general-purpose intermediate. Its value proposition is its predictable reactivity profile as a secondary diarylamine with an electron-withdrawing chloro substituent. This allows chemists to use it in established reaction pathways, such as Buchwald-Hartwig aminations or as a nucleophile in aromatic substitution reactions, to build more complex molecular architectures. The reliable commercial availability at purities of 95% or higher makes it a practical choice for routine synthesis where a mono-chlorinated diphenylamine unit is required.

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